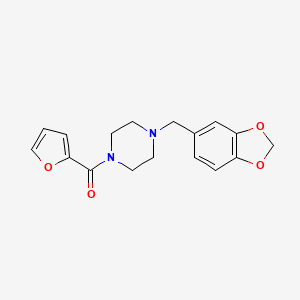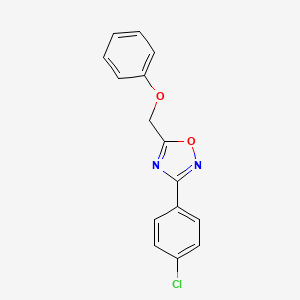![molecular formula C22H17NO3 B5740413 6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740413.png)
6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as C20H17NO3, is a synthetic compound that has been studied for its potential therapeutic applications in several scientific fields. This compound belongs to the family of isoquinoline derivatives and has been synthesized through various methods.
作用機序
The mechanism of action of 6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In neurology, it has been shown to inhibit the formation of amyloid-beta plaques by modulating the activity of certain enzymes involved in the processing of amyloid precursor protein.
Biochemical and Physiological Effects
6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurology, it has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. In pharmacology, it has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of various physiological processes.
実験室実験の利点と制限
The advantages of using 6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments include its potential therapeutic applications in cancer research, neurology, and pharmacology. It has been shown to have anti-tumor activity, neuroprotective effects, and the ability to modulate the activity of certain enzymes and receptors. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and its potential toxicity to cells and tissues.
将来の方向性
There are several future directions for the study of 6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. In cancer research, further studies are needed to determine the optimal dosage and administration of this compound in animal models and clinical trials. In neurology, further studies are needed to determine the potential of this compound as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. In pharmacology, further studies are needed to determine the mechanism of action of this compound and to identify potential drug targets for its development as a therapeutic agent.
合成法
The synthesis of 6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been reported in the literature through several methods. One of the most common methods involves the reaction of 2,3-dimethylaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 2,3-dimethylacetanilide. The resulting compound is then reacted with phthalic anhydride in the presence of an acid catalyst to yield 6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.
科学的研究の応用
6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied for its potential therapeutic applications in several scientific fields, including cancer research, neurology, and pharmacology. In cancer research, this compound has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. In neurology, it has been studied for its potential neuroprotective effects and its ability to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. In pharmacology, it has been studied as a potential inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.
特性
IUPAC Name |
6-acetyl-2-(2,3-dimethylphenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-12-6-4-9-19(13(12)2)23-21(25)17-8-5-7-16-15(14(3)24)10-11-18(20(16)17)22(23)26/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOGZKHVBWLVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C4C(=C(C=C3)C(=O)C)C=CC=C4C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5740331.png)
![4-methoxy-2-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5740334.png)
![2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5740337.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5740364.png)
![4-[(2,4-dichlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5740372.png)


![(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5740395.png)

![N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5740418.png)



![(2-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5740439.png)